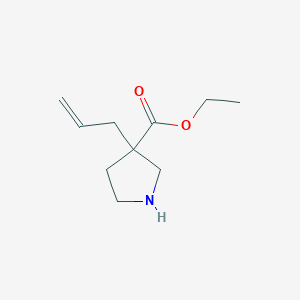

Ethyl 3-allylpyrrolidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

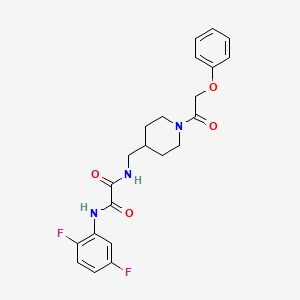

Ethyl 3-allylpyrrolidine-3-carboxylate is a chemical compound. It is related to the class of compounds known as pyrrolidines . Pyrrolidines are organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves several methods. One method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Chemical Reactions Analysis

Pyrrolidine derivatives, including this compound, can participate in various chemical reactions. For instance, they can undergo N-heterocyclization with primary amines and diols, catalyzed by a Cp*Ir complex . They can also react with readily available and stable O-benzoylhydroxylamines in the presence of a proficient rhodium catalyst .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Ethyl 3-allylpyrrolidine-3-carboxylate is involved in various chemical synthesis processes. For instance, it acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003). Additionally, it is involved in the microwave-assisted synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates, with the reaction mechanism supported by 31P NMR and EIMS experiments (Khajuria, Saini, & Kapoor, 2013).

Applications in Organic Synthesis

This compound plays a crucial role in organic synthesis, as evidenced by its use in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, through cyclocondensation with 1,3-dicarbonyl compounds (Lebedˈ et al., 2012). Moreover, it is involved in enantioselective Michael reactions for synthesizing trans, trans-2,4-disubstituted pyrrolidine-3-carboxylates, demonstrating its importance in the creation of chiral compounds (Revial et al., 2000).

Intermediate in Insecticide Synthesis

This compound serves as an intermediate in the synthesis of new insecticides, such as chlorantraniliprole, highlighting its relevance in the agricultural sector (Zhi-li, 2007).

Cycloaddition Reactions

This compound is also notable in cycloaddition reactions, as seen in the synthesis of ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate and its subsequent reaction with conjugated 1,3-dienes, leading to cycloadducts with good yield and high stereoselectivity (Alves et al., 2004).

Zukünftige Richtungen

The future of synthetic chemistry, including the synthesis of compounds like Ethyl 3-allylpyrrolidine-3-carboxylate, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes developing new synthetic methods, improving synthetic efficiencies, and making synthetic processes more environmentally friendly . Additionally, the use of pyrrolidine-based organocatalysts in asymmetric synthesis has been highlighted as a significant area of future research .

Eigenschaften

IUPAC Name |

ethyl 3-prop-2-enylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-3-5-10(6-7-11-8-10)9(12)13-4-2/h3,11H,1,4-8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGUVLFMNZCCEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNC1)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methylethyl 2-[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2452542.png)

![N-benzyl-N-ethyl-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2452549.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide](/img/structure/B2452551.png)

![3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2452556.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone](/img/structure/B2452560.png)